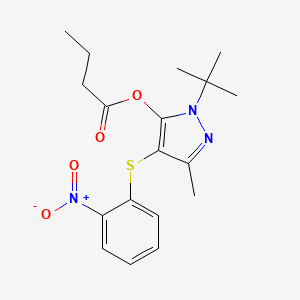

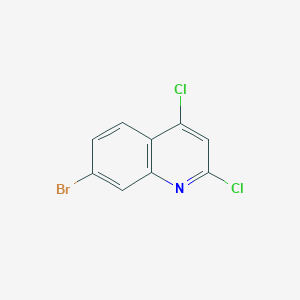

![molecular formula C27H23F2N7O3 B2541119 1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea CAS No. 1777832-90-2](/img/structure/B2541119.png)

1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TBAP-001: is a pan-RAF kinase inhibitor, which means it inhibits the activity of RAF kinases. RAF kinases are part of the MAPK/ERK signaling pathway, which is involved in cell division, differentiation, and secretion. TBAP-001 has shown significant potential in inhibiting BRAF V600E kinase with an IC50 value of 62 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions: TBAP-001 is synthesized through a series of chemical reactions. The exact synthetic route and reaction conditions are proprietary and detailed in patent WO2015075483A1 . Generally, the synthesis involves the preparation of intermediate compounds, followed by coupling reactions and purification steps to obtain the final product.

Industrial Production Methods: The industrial production of TBAP-001 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and consistency of the final product. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for use in research .

Chemical Reactions Analysis

Types of Reactions: TBAP-001 primarily undergoes inhibition reactions where it binds to RAF kinases, preventing their activity. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The compound is often used in cell-based assays and kinase assays. Common reagents include DMSO for dissolving the compound and various buffers to maintain the pH and ionic strength of the reaction environment .

Major Products Formed: The primary product of TBAP-001’s interaction with RAF kinases is the inhibited kinase complex. This complex prevents the downstream signaling that leads to cell proliferation and survival .

Scientific Research Applications

Chemistry: TBAP-001 is used as a tool compound to study the MAPK/ERK signaling pathway. It helps researchers understand the role of RAF kinases in various cellular processes .

Biology: In biological research, TBAP-001 is used to investigate the effects of RAF kinase inhibition on cell growth, differentiation, and apoptosis. It is particularly useful in studying cancer cell lines with mutations in the BRAF gene .

Medicine: TBAP-001 has potential therapeutic applications in treating cancers that involve aberrant RAF kinase activity, such as melanoma. It is used in preclinical studies to evaluate its efficacy and safety as a cancer treatment .

Industry: In the pharmaceutical industry, TBAP-001 is used in drug discovery and development. It serves as a lead compound for developing new RAF kinase inhibitors with improved efficacy and safety profiles .

Mechanism of Action

TBAP-001 exerts its effects by binding to the ATP-binding site of RAF kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation and activation of downstream proteins in the MAPK/ERK signaling pathway. As a result, the pathway is blocked, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

PLX-4720: A potent and selective inhibitor of B-Raf (V600E) with an IC50 of 13 nM.

Vemurafenib (PLX-4032): Another B-Raf inhibitor used in the treatment of melanoma.

AD80: A multikinase inhibitor that targets RET, RAF, SRC, and S6K.

Uniqueness: TBAP-001 is unique in its ability to inhibit multiple RAF isoforms, making it a pan-RAF inhibitor. This broad-spectrum inhibition can be advantageous in targeting cancers with various RAF mutations .

Properties

IUPAC Name |

1-[5-tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23F2N7O3/c1-27(2,3)21-13-22(36(35-21)16-6-4-5-15(28)11-16)33-26(38)32-19-8-7-17(12-18(19)29)39-20-9-10-30-25-24(20)31-14-23(37)34-25/h4-14H,1-3H3,(H,30,34,37)(H2,32,33,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFKKXIBHCRFJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23F2N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

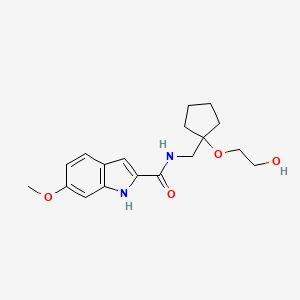

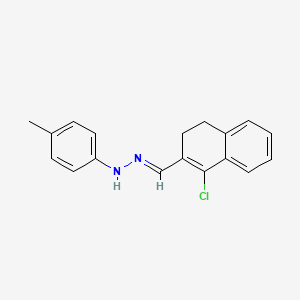

![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)

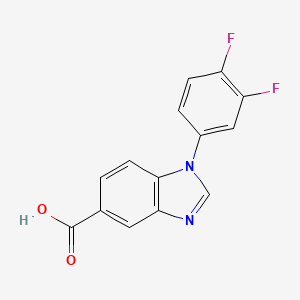

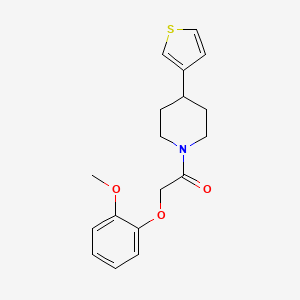

![1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine](/img/structure/B2541039.png)

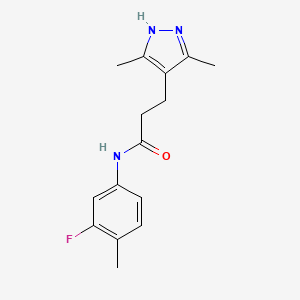

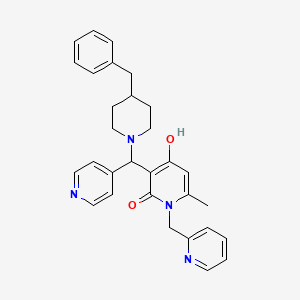

![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)

![3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2541048.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2541054.png)

![8-ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2541059.png)